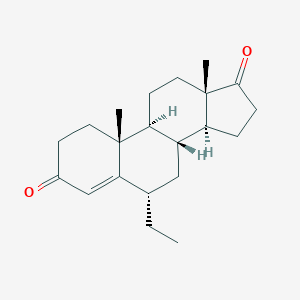
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, also known as TUDCA, is a bile acid that has been extensively studied for its potential therapeutic applications. TUDCA is a naturally occurring compound that is found in small amounts in the human body, and it has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is not fully understood, but it is believed to work through a number of different pathways. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have antioxidant and anti-inflammatory effects, and it may also help to regulate cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a number of biochemical and physiological effects, including:
1. Antioxidant activity: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have potent antioxidant activity, which may help to protect cells from oxidative stress and damage.
2. Anti-inflammatory activity: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have anti-inflammatory effects, which may help to reduce inflammation and tissue damage in a variety of different diseases.
3. Regulation of cellular signaling pathways: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to regulate a number of different cellular signaling pathways, including those involved in apoptosis, autophagy, and the unfolded protein response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is a naturally occurring compound that is relatively safe and well-tolerated.
2. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a wide range of potential therapeutic applications, making it a useful tool for investigating a variety of different diseases and conditions.
Some of the limitations of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid for lab experiments include:
1. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid can be difficult to synthesize or obtain in large quantities, which can make it expensive or impractical for some experiments.
2. The exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of different future directions for research on N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid. Some potential areas of investigation include:
1. Further studies on the neuroprotective effects of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, including its potential use in the treatment of neurodegenerative diseases.
2. Clinical trials investigating the potential therapeutic applications of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid in liver disease and metabolic disorders.
3. Studies investigating the potential use of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion:
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is a naturally occurring bile acid that has been extensively studied for its potential therapeutic applications. It has a wide range of biochemical and physiological effects, and it has been investigated as a potential treatment for a variety of different diseases and conditions. While there are still many unanswered questions about the exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, it is clear that this compound has significant potential as a therapeutic agent.
Méthodes De Synthèse
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid can be synthesized through a number of different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid from starting materials, while microbial fermentation involves the use of bacteria or other microorganisms to produce N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid through a biological process.
Applications De Recherche Scientifique
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been the subject of extensive scientific research, with studies investigating its potential therapeutic applications in a variety of different fields. Some of the areas where N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been studied include:
1. Neurodegenerative diseases: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have neuroprotective effects in a number of different models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.
2. Liver disease: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have hepatoprotective effects, and it is currently being investigated as a potential treatment for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).
3. Metabolic disorders: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have anti-inflammatory and anti-obesity effects, and it is currently being investigated as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
Propriétés
Numéro CAS |
145644-16-2 |
|---|---|
Nom du produit |
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid |
Formule moléculaire |
C44H41NO8 |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,10S,12S,13R,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H45NO7/c1-13(5-8-23(33)28-14(2)25(34)35)17-6-7-18-24-19(12-22(32)27(17,18)4)26(3)15(10-20(24)30)9-16(29)11-21(26)31/h13-22,24,29-32H,5-12H2,1-4H3,(H,28,33)(H,34,35)/t13-,14+,15+,16+,17-,18?,19?,20-,21-,22+,24?,26+,27-/m1/s1 |
Clé InChI |
KHYZGCGRKWKJSL-ARRWNMQOSA-N |
SMILES isomérique |
C[C@H](CCC(=O)N[C@@H](C)C(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)O)C |
SMILES |
CC(CCC(=O)NC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |
Synonymes |
CA-1beta-ol-APA N-(1,3,7,12-tetrahydroxycholan-24-oyl)-2-aminopropionic acid N-(1-hydroxycholyl)-2-aminopropionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)
![(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B234056.png)
![2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)
![3,5-dimethyl-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234078.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)
![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)